4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione
Overview
Description
4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione , also known by its chemical formula C<sub>11</sub>H<sub>9</sub>F<sub>3</sub>O<sub>2</sub> , is a synthetic organic compound. It belongs to the class of diketones and contains both fluorine and methoxy functional groups. The compound’s structure features a butane backbone with trifluoromethyl and fluoro-methoxyphenyl substituents.
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials, typically fluorinated precursors, under controlled conditions. Detailed synthetic pathways and reaction mechanisms are documented in scientific literature. Researchers have explored various methods to access this compound, including fluorination , acylation , and condensation reactions.
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione consists of the following components:
- A butane backbone (four carbon atoms in a linear arrangement).
- Trifluoromethyl group (–CF<sub>3</sub>) attached to one of the carbon atoms.
- 3-fluoro-4-methoxyphenyl group (–C<sub>6</sub>H<sub>4</sub>FOMe) attached to another carbon atom.
- Two carbonyl (C=O) groups at the ends of the molecule.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Aldol condensation : Involving the formation of carbon-carbon bonds.
- Reductive transformations : Such as hydrogenation or hydride reduction.
- Substitution reactions : For instance, nucleophilic substitution at the carbonyl groups.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a specific melting point, which can be determined experimentally.
- Solubility : It may dissolve in specific solvents due to its functional groups.
- Stability : Stability under various conditions (temperature, light, etc.) is essential for practical applications.
Safety And Hazards
- Toxicity : Assessments of toxicity and potential health risks are crucial.
- Handling Precautions : Proper handling, storage, and disposal guidelines are necessary.
- Environmental Impact : Consider its impact on the environment.
Future Directions
Future research could focus on:
- Biological Activity : Investigating its potential as a drug candidate or bioactive compound.
- Synthetic Modifications : Developing derivatives with improved properties.
- Applications : Exploring its use in materials science or catalysis.
Please note that this analysis is based on available literature, and specific details may vary. For in-depth information, consult relevant scientific papers12345.
properties
IUPAC Name |
4,4,4-trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c1-18-9-3-2-6(4-7(9)12)8(16)5-10(17)11(13,14)15/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGDMUVAUOVABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513039 | |
Record name | 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione | |
CAS RN |
70862-63-4 | |
Record name | 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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